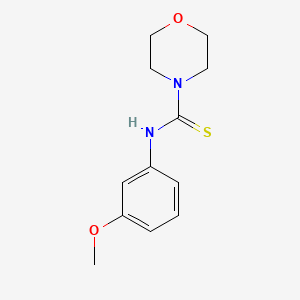

![molecular formula C19H27N5O2 B5517185 N-{(3R*,4R*)-1-[(5-叔丁基-1H-吡唑-3-基)甲基]-3-羟基哌啶-4-基}烟酰胺](/img/structure/B5517185.png)

N-{(3R*,4R*)-1-[(5-叔丁基-1H-吡唑-3-基)甲基]-3-羟基哌啶-4-基}烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nicotinamide and its derivatives, including various nicotinic acid and pyrazolyl-nicotinamide analogs, are widely studied for their chemical, physical, and biological properties. These compounds are involved in numerous biochemical processes and have been investigated for their potential in various applications, including pharmacology and material science.

Synthesis Analysis

The synthesis of nicotinamide derivatives often involves condensation reactions, hydrazination, and other methods tailored to introduce specific functional groups or structural motifs, such as pyrazolyl rings or pyridine analogs. For example, the synthesis of nicotinamide C-nucleosides and their derivatives involves condensation of lithiated pyridines with sugar aldehydes, followed by mesylation and hydrolysis steps (Kabat et al., 1987).

Molecular Structure Analysis

Structural and energetic analyses of nicotinamide derivatives, such as those involved in cocrystals with dihydroxybenzoic acids, reveal basic recognition patterns and highlight the importance of COOH and OH groups' affinity toward N-donor compounds. These studies provide insights into the molecular assemblies and crystal lattice energetic features of such compounds (Jarzembska et al., 2017).

Chemical Reactions and Properties

Nicotinamide derivatives undergo various chemical reactions, including N-methylation and oxidation, which are crucial for understanding their chemical behavior and applications. The enzymatic methylation of nicotinamide to form N-methylnicotinamide is a key reaction in its metabolic pathway (Holman & Wiegand, 1948).

科学研究应用

1. 代谢途径和癌症治疗

烟酰胺衍生物,包括 N-{(3R*,4R*)-1-[(5-叔丁基-1H-吡唑-3-基)甲基]-3-羟基哌啶-4-基}烟酰胺,正在探索它们在代谢途径中的作用以及在癌症治疗中的潜在应用。烟酰胺 N-甲基转移酶 (NNMT) 酶在代谢调节中起着重要作用,并且在多种类型的癌症中高水平表达,使其成为治疗的潜在靶点 (彭等人,2011)。

2. 酶活性和抑制研究

研究重点是了解 NNMT 的生化特性和抑制,NNMT 负责烟酰胺和相关化合物的 N-甲基化。研究旨在表征酶的活性并探索潜在的抑制剂,这可能对治疗与 NNMT 过表达相关的疾病(例如癌症和代谢紊乱)有影响 (里尼等人,1990)。

3. 抗氧化和抗炎特性

烟酰胺的衍生物,包括 N-{(3R*,4R*)-1-[(5-叔丁基-1H-吡唑-3-基)甲基]-3-羟基哌啶-4-基}烟酰胺,已显示出抗氧化和抗炎作用。这些特性正在研究其潜在的治疗益处,以保护各种形式的细胞损伤和炎症相关疾病 (布尔佐佐夫斯基等人,2008)。

4. 胃保护作用

源自烟酰胺的化合物已被评估其胃保护作用,特别是在应激诱导的胃损伤方面。研究旨在了解这些化合物如何增强胃粘膜防御,并可能作为胃肠道疾病的治疗剂 (布尔佐佐夫斯基等人,2008)。

5. 除草剂活性及农业应用

烟酰胺衍生物也因其除草剂活性而被探索,一些化合物对特定杂草表现出有希望的结果。这项研究对基于天然产物化学的新型、更有效的除草剂的开发具有重要意义 (余等人,2021)。

6. 缓蚀

在材料科学领域,烟酰胺衍生物因其缓蚀性能而受到研究,特别是在酸性环境中对低碳钢的缓蚀性能。这项研究对于防腐蚀至关重要的工业应用具有重要意义 (查克拉瓦蒂等人,2014)。

属性

IUPAC Name |

N-[(3R,4R)-1-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-3-hydroxypiperidin-4-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O2/c1-19(2,3)17-9-14(22-23-17)11-24-8-6-15(16(25)12-24)21-18(26)13-5-4-7-20-10-13/h4-5,7,9-10,15-16,25H,6,8,11-12H2,1-3H3,(H,21,26)(H,22,23)/t15-,16-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYOXRZAIFNOET-HZPDHXFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NNC(=C1)CN2CCC(C(C2)O)NC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=NNC(=C1)CN2CC[C@H]([C@@H](C2)O)NC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5517108.png)

![N-ethyl-2-methyl-6-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5517122.png)

![N-[3-(acetylamino)phenyl]-4-methylbenzamide](/img/structure/B5517123.png)

![benzaldehyde O-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5517170.png)

![2-[(4-bromobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5517178.png)

![[1-[(3,5-dimethylisoxazol-4-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5517198.png)

![2-(4-fluorophenyl)-6-[rel-(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-ylcarbonyl]imidazo[1,2-a]pyridine dihydrochloride](/img/structure/B5517202.png)

![N-[(3-pyridin-2-ylisoxazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5517208.png)

![methyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5517214.png)

![4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}carbonothioyl)morpholine](/img/structure/B5517215.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-methylisoxazole-4-carboxamide](/img/structure/B5517223.png)

![1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B5517229.png)